N-Hexyl-L-valine
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Overview
Description
N-Hexyl-L-valine is a derivative of the essential amino acid L-valine, which is one of the branched-chain amino acids (BCAAs) L-valine plays a crucial role in protein synthesis, muscle growth, and tissue repair
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-L-valine typically involves the alkylation of L-valine with a hexyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:
Reactants: L-valine and hexyl halide
Catalysts: Bases like sodium hydroxide
Purification: Techniques such as recrystallization or chromatography to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-L-valine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides
Reduction: Reaction with reducing agents to form reduced products
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Scientific Research Applications
N-Hexyl-L-valine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its role in protein synthesis and metabolic pathways
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Hexyl-L-valine involves its interaction with specific molecular targets and pathways. As a derivative of L-valine, it may influence protein synthesis and metabolic processes. The hexyl group attached to the nitrogen atom can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-L-leucine: Another branched-chain amino acid derivative with a hexyl group
N-Hexyl-L-isoleucine: Similar structure but with a different arrangement of the side chain
N-Hexyl-L-alanine: A simpler amino acid derivative with a hexyl group
Uniqueness
N-Hexyl-L-valine is unique due to its specific structure, which combines the properties of L-valine with the hydrophobic hexyl group. This combination can result in distinct biological and chemical properties, making it valuable for various applications.
Properties
CAS No. |
62765-48-4 |
---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(2S)-2-(hexylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(9(2)3)11(13)14/h9-10,12H,4-8H2,1-3H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
KGOYVEWIHFMBMY-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCCN[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCNC(C(C)C)C(=O)O |
Origin of Product |
United States |
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